Cas no 28122-84-1 (Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester)
28122-84-1 structure
Product Name:Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester
Numero CAS:28122-84-1
MF:C14H11NO3S
MW:273.307042360306
CID:277160
PubChem ID:34166
Update Time:2025-04-19
Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester
- S-(4-Methylphenyl) 4-nitrobenzenecarbothioate
- 4-nitro-thiob
- 4-Nitro-thiobenzoesaeure-S-p-tolylester
- 4-nitrothiobenzoic acid S-p-tolyl ester
- AC1L1R2O
- BENZOIC ACID, p-NITROTHIO-, S-(p-TOLYL) ESTER
- Benzoic acid, p-nitrothio-, S-p-tolyl ester
- BRN 2507646
- LS-38047
- p-Nitrothiobenzoesaeure-S-p-tolylester
- S-(p-methylphenyl) p-nitrothiobenzoate
- S-(p-Tolyl) p-nitrothiobenzoate
- s-(4-Methylphenyl)4-nitrobenzenecarbothioate
- DTXSID50182401
- AKOS024333282
- 4-09-00-01399 (Beilstein Handbook Reference)
- 4-Nitro-thiobenzoic acid S-p-tolyl ester
- S-(p-Tolyl) 4-nitrothiolbenzoate
- 28122-84-1
- Benzenecarbothioic acid, 4-nitro-, S-(4-methylphenyl) ester
- LMFTVBRXQOQHQC-UHFFFAOYSA-N
- S-(4-Methylphenyl) 4-nitrobenzenecarbothioate #
- p-Nitrothiobenzoic acid S-p-tolyl ester
-
- Inchi: 1S/C14H11NO3S/c1-10-2-8-13(9-3-10)19-14(16)11-4-6-12(7-5-11)15(17)18/h2-9H,1H3
- Chiave InChI: LMFTVBRXQOQHQC-UHFFFAOYSA-N
- Sorrisi: S(C(C1C=CC(=CC=1)[N+](=O)[O-])=O)C1C=CC(C)=CC=1
Proprietà calcolate
- Massa esatta: 273.04603
- Massa monoisotopica: 273.046
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 326
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 88.2A^2
- XLogP3: 4.1
Proprietà sperimentali
- Densità: 1.33
- Punto di ebollizione: 427.2°Cat760mmHg
- Punto di infiammabilità: 212.2°C
- Indice di rifrazione: 1.649
- PSA: 60.21
Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester Letteratura correlata
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
28122-84-1 (Benzenecarbothioicacid, 4-nitro-, S-(4-methylphenyl) ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti